molecular formula C9H11F5O3S B1424788 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol CAS No. 1272542-22-9

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Cat. No. B1424788
M. Wt: 294.24 g/mol
InChI Key: OOHRSRMBQSIGLR-UHFFFAOYSA-N
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Description

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol consists of a propane-1,2-diol moiety linked to a 4-(pentafluorosulfanyl)phenoxy group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.

Scientific Research Applications

Synthesis of Metoprolol EP Impurity D

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” is used in the synthesis of Metoprolol EP Impurity D . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .
  • Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
  • Results or Outcomes : The successful synthesis and characterization of metoprolol EP Impurity D was reported .

Anti-Inflammatory Effects

  • Scientific Field : Pharmacology
  • Summary of the Application : A compound similar to the one you mentioned, “3-(4-(tert-Octyl)phenoxy)propane-1,2-diol”, has been studied for its anti-inflammatory effects .
  • Methods of Application or Experimental Procedures : The compound was synthesized and tested in vitro using lipopolysaccharide-treated macrophages and several in vivo inflammatory models such as dextran sodium sulphate (DSS)-induced colitis, EtOH/HCl-induced gastritis, and arachidonic acid-induced ear oedema .
  • Results or Outcomes : The compound showed significant anti-inflammatory activity, inhibiting the production of prostaglandin E2 at the transcriptional level by suppression of Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 pathways in lipopolysaccharide (LPS)-activated RAW264.7 cells and peritoneal macrophages . It also ameliorated inflammatory symptoms in colitis, gastritis, and ear oedema models .

Ultrasound-assisted Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” has been synthesized using an ultrasound-assisted method . This method is considered a part of green chemistry due to its efficiency and environmental friendliness .
  • Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide . The process was assisted by ultrasonic waves .
  • Results or Outcomes : The successful synthesis and characterization of the compound was reported .

Green Chemistry

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” has been synthesized using an ultrasound-assisted method . This method is considered a part of green chemistry due to its efficiency and environmental friendliness .
  • Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide . The process was assisted by ultrasonic waves .
  • Results or Outcomes : The successful synthesis and characterization of the compound was reported .

properties

IUPAC Name

3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHRSRMBQSIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Beier, T Pastyrikova, N Vida, G Iakobson - Organic letters, 2011 - ACS Publications
Nucleophilic aromatic substitution of the nitro group of para- and meta-nitro-(pentafluorosulfanyl)benzene with alkoxides and thiolates generates a range of substituted 4- and 3-(…
Number of citations: 59 pubs.acs.org

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